tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also contains a benzodioxol group and a phenyl ring, both of which are aromatic and often involved in pi stacking interactions in biological systems. The presence of chlorine and fluorine atoms indicates that this compound might have been designed for specific interactions, as halogens are often used in medicinal chemistry to improve potency or selectivity .
Molecular Structure Analysis
The exact structure of this compound would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperidine nitrogen, the aromatic rings, and the carbonyl group could all potentially be involved in reactions. For example, the piperidine nitrogen could act as a nucleophile in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups and aromatic rings could affect its solubility, while the halogens could influence its reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURCVNNVHRGLI-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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